molecular formula C18H16N4OS B2619745 N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide CAS No. 872702-19-7

N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2619745
CAS No.: 872702-19-7
M. Wt: 336.41
InChI Key: CSXJXDWRTBRPKL-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the preparation of the pyridazinyl intermediate through the cyclization of appropriate precursors under controlled conditions.

    Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, pyridazinyl group, and thioether linkage makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(20-12-14-4-2-1-3-5-14)13-24-18-7-6-16(21-22-18)15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXJXDWRTBRPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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